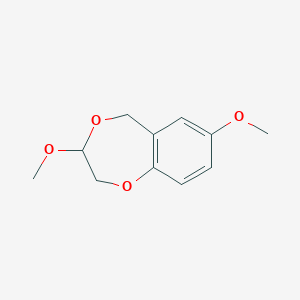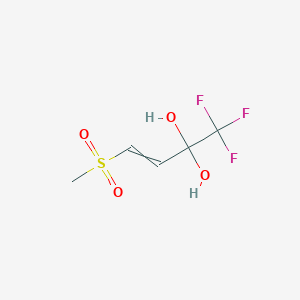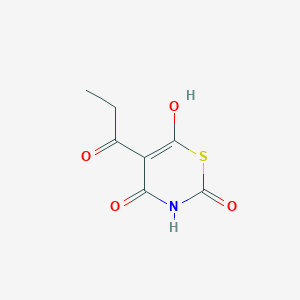
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Oxidation Reactions: Employing oxidizing agents to introduce the oxo group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the ring positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted thiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3-Thiazine-2,6(3H)-dione: Lacks the hydroxy and oxopropyl groups.
4-Hydroxy-2H-1,3-thiazine: Lacks the dione and oxopropyl groups.
5-(1-Oxopropyl)-2H-1,3-thiazine: Lacks the hydroxy and dione groups.
Uniqueness
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- is unique due to the presence of both hydroxy and oxopropyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Propiedades
Número CAS |
596803-74-6 |
|---|---|
Fórmula molecular |
C7H7NO4S |
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
6-hydroxy-5-propanoyl-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C7H7NO4S/c1-2-3(9)4-5(10)8-7(12)13-6(4)11/h11H,2H2,1H3,(H,8,10,12) |
Clave InChI |
WPCHYDRWFZJCRP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(SC(=O)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
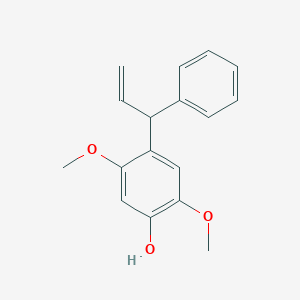
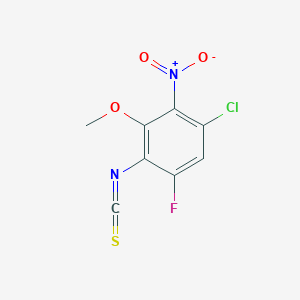
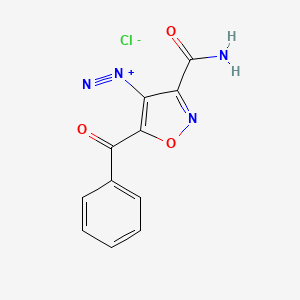
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
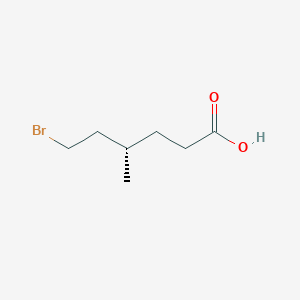
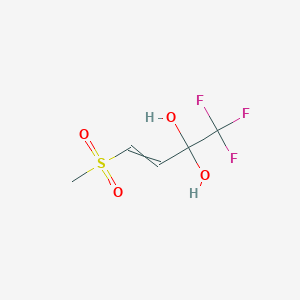
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)

